N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a compound that features a pyrazole ring, a phenyl group, and a cyclopentanecarboxamide moiety The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated pyrazole.
Formation of the Cyclopentanecarboxamide Moiety: The cyclopentanecarboxamide moiety can be synthesized by reacting cyclopentanecarboxylic acid with an amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition and cross-coupling reactions, and employing automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction of the compound can occur at the carbonyl group of the cyclopentanecarboxamide moiety, yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Cyclopentanemethanol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Biological Research: The compound is used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes by binding to their active sites or alter receptor activity by interacting with binding pockets .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide moiety instead of cyclopentanecarboxamide.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide moiety.
Uniqueness
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and its interactions with molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(15-8-4-5-9-15)18-10-11-20-13-16(12-19-20)14-6-2-1-3-7-14/h1-3,6-7,12-13,15H,4-5,8-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEINSDMGCTMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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